UNC 669 Displays a Unique Dual L3MBTL1/L3MBTL3 Inhibition Profile, Distinguishing It from the Highly Selective Advanced Probe UNC1215
UNC 669 exhibits near-equipotent inhibition of both L3MBTL1 (IC50 = 4.2 µM) and L3MBTL3 (IC50 = 3.1 µM) . In stark contrast, the advanced chemical probe UNC1215 is a highly selective antagonist of L3MBTL3, with an IC50 of 40 nM and >50-fold selectivity over other MBT family members, including L3MBTL1 [1][2]. This fundamental difference in selectivity profile means UNC 669 is the preferred tool for experiments requiring simultaneous or comparative engagement of both L3MBTL1 and L3MBTL3, whereas UNC1215 is unsuitable for any study involving L3MBTL1.
| Evidence Dimension | Inhibitory Potency (IC50) and Target Selectivity |
|---|---|
| Target Compound Data | IC50 = 4.2 µM (L3MBTL1); IC50 = 3.1 µM (L3MBTL3) |
| Comparator Or Baseline | UNC1215: IC50 = 40 nM (L3MBTL3); >50-fold selectivity vs. other MBT family members, including L3MBTL1 |
| Quantified Difference | UNC1215 is approximately 100-fold more potent on L3MBTL3 but lacks the dual L3MBTL1/L3MBTL3 activity of UNC 669. |
| Conditions | In vitro biochemical assay (AlphaScreen) measuring displacement of a methylated histone peptide |
Why This Matters
Researchers studying the functional interplay between L3MBTL1 and L3MBTL3 require a dual inhibitor like UNC 669; procurement of UNC1215 would yield misleading, target-biased data.
- [1] Sigma-Aldrich. L3MBTL3 MBT Domain Blocker, UNC1215. Accessed 2026. View Source
- [2] Chemical Probes Portal. UNC1215. Accessed 2026. View Source
